N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a 1-naphthamide moiety at position 3. The phenoxyphenyl group enhances aromatic interactions, while the naphthamide substituent may improve binding affinity through π-π stacking and hydrogen bonding [1]1.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S/c32-28(24-12-6-8-19-7-4-5-11-23(19)24)29-27-25-17-34-18-26(25)30-31(27)20-13-15-22(16-14-20)33-21-9-2-1-3-10-21/h1-16H,17-18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPZORZQPFPTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Molecular Structure and Properties
Molecular Formula : C30H23N3O2S
Molecular Weight : 489.59 g/mol
CAS Number : 396722-62-6
The compound features a thieno[3,4-c]pyrazole core linked to a phenoxy group and an amide moiety, contributing to its biological activity. Its structure allows for interactions with various biological targets, particularly ion channels.
Ion Channel Modulation
Research indicates that N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide acts as an inhibitor of the hERG (human Ether-à-go-go Related Gene) potassium channel. This channel is critical in cardiac action potentials, and its modulation can have implications in treating arrhythmias and other cardiac disorders. Studies suggest that the compound may influence ion channel activity by binding to specific sites on these proteins, potentially leading to therapeutic effects in cardiac conditions.
Anticancer Activity
The thieno[3,4-c]pyrazole scaffold is associated with anticancer properties. Compounds with similar structures have demonstrated the ability to interfere with signaling pathways involved in tumor growth and proliferation. Preliminary studies on related compounds indicate cytotoxic effects against various cancer cell lines, evaluated through assays such as MTT or XTT. The mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell survival.
Neuroprotective Effects
This compound has shown potential neuroprotective effects in preliminary studies. Similar compounds have been linked to the modulation of oxidative stress pathways and selective inhibition of acetylcholinesterase, suggesting a role in neuroprotection and treatment of neurodegenerative diseases.
Anti-inflammatory Properties
Emerging research suggests that this compound may exhibit anti-inflammatory activity. The ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation. However, more extensive studies are required to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
Research Insights
Recent studies have focused on the synthesis and characterization of this compound using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling. These methods facilitate the efficient construction of complex molecular frameworks essential for exploring its biological activities .
Mechanism of Action
The mechanism of action of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes such as signal transduction, cell division, and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Heterocycle and Functional Group Variations
The target compound’s thieno[3,4-c]pyrazole core distinguishes it from triazole-based analogs. For example, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) () contains a 1,2,3-triazole ring instead of a thienopyrazole. This difference impacts electronic properties and steric bulk:
- Thienopyrazole: Planar, aromatic, and rigid due to fused thiophene and pyrazole rings.
The naphthamide group in the target compound is structurally analogous to the acetamide moiety in 6 m , but the larger naphthalene system likely enhances lipophilicity and van der Waals interactions [1]2.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Solubility : The naphthamide group in the target compound may reduce aqueous solubility compared to smaller acetamide substituents in 6 m or 396723-70-9 .
Implications of Structural Differences
- Bioactivity: The thienopyrazole core may confer greater metabolic stability compared to triazoles due to reduced ring strain.
- Binding Affinity: The phenoxyphenyl group’s bulkiness could enhance interactions with hydrophobic protein pockets, while the naphthamide’s extended aromatic system may improve binding to flat enzyme surfaces.
- Thermodynamic Stability: Thienopyrazoles generally exhibit higher thermal stability than triazoles, as seen in differential scanning calorimetry (DSC) studies of related compounds [5]56.
Biological Activity
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
- CAS Number : 396724-36-0
- IUPAC Name : N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-naphthamide
1. Anticancer Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit tumor cell growth. For instance, one study reported that thieno[2,3-c]pyrazole compounds effectively inhibited the proliferation of human breast cancer cells (MCF-7) and erythroleukemia cells (K562) by modulating key signaling pathways such as PTEN/Akt/NF-кB .
2. Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation in various models of disease .
3. Antioxidant Activity
The antioxidant potential of this compound has been demonstrated through studies involving erythrocyte protection against oxidative stress induced by toxic agents like 4-nonylphenol in fish models (Clarias gariepinus). The compound significantly reduced the percentage of altered erythrocytes compared to control groups .
4. Ion Channel Modulation
This compound has also been identified as a modulator of specific ion channels, particularly the hERG channel, which is crucial in cardiac action potential regulation. Its selective modulation suggests potential applications in cardiac pharmacology .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available phenolic compounds and thienopyrazole intermediates.
- Reactions : Key reactions include:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.
- Chloroacetylation : This step introduces chloroacetyl groups to enhance biological activity .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
